Celasdin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

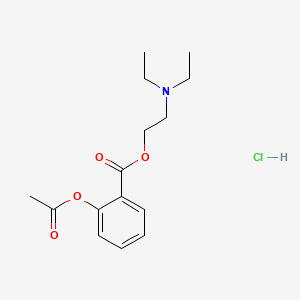

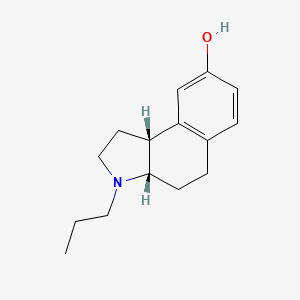

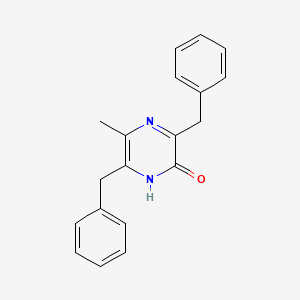

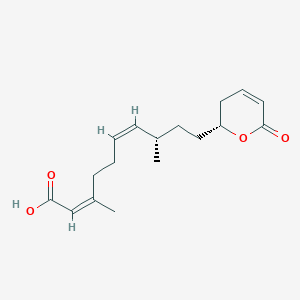

Celasdin B is a pentacyclic triterpenoid that is friedelin substituted by hydroxy groups at positions 16 and 28. It is isolated from the stems of Celastrus hindsii and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a cyclic terpene ketone, a pentacyclic triterpenoid, a diol, a primary alcohol and a secondary alcohol.

Aplicaciones Científicas De Investigación

Inhibition of NF-κB Activation and Anti-inflammatory Activities

Celastrol is known for its ability to inhibit NF-κB activation, which plays a key role in inflammation and cancer. It inhibits stimuli-induced NF-κB-regulated gene expression in different cell lines and blocks degradation and phosphorylation of IκBα, a protein that inhibits NF-κB. This activity contributes to its anti-inflammatory and anti-tumor properties in animal models (Lee et al., 2006).

Regulation of Tight Junction Integrity

Celastrol has shown effectiveness in maintaining tight junction integrity in murine brain endothelial cells. It recovers oxygen glucose deprivation-induced loss of transepithelial electrical resistance and induces tight junction proteins, which could make it a valuable candidate for treating blood-brain barrier dysfunction (Luo, Zhao, & Rong, 2016).

Anti-obesity and Metabolic Disease Treatment

Research indicates that Celastrol is effective in treating obesity and other metabolic diseases by regulating leptin sensitivity, energy metabolism, inflammation, lipid metabolism, and gut microbiota. It reverses insulin resistance and has effects on atherosclerosis, cholestasis, and osteoporosis (Xu et al., 2021).

Impact on Hematopoiesis

Celastrol has been observed to specifically impair the development of B cells and erythrocytes in adult mice, affecting populations of common lymphoid and myeloid progenitors. This suggests its potential as a modulator of the hematopoietic system (Kusy, Ghosn, Herzenberg, & Contag, 2012).

Proteasome Inhibition and Cancer Treatment

Celastrol acts as a potent proteasome inhibitor, which is significant for cancer treatment. It suppresses the growth of human prostate cancer in animal models and modulates various pathways related to cancer development, such as apoptosis and invasion (Yang et al., 2006).

Modulation of Mitochondrial Function

It has been found to improve mitochondrial function, particularly in conditions like cisplatin-induced nephrotoxicity, by suppressing NF-κB activation and enhancing anti-oxidative status (Yu et al., 2018).

Potential in Eye Disease Treatment

Celastrol nanoparticles have been studied for their effect on corneal neovascularization in rats, showcasing its potential in treating eye diseases (Li et al., 2012).

Propiedades

Nombre del producto |

Celasdin B |

|---|---|

Fórmula molecular |

C30H50O3 |

Peso molecular |

458.7 g/mol |

Nombre IUPAC |

(4R,4aS,6aS,6aS,6bR,8R,8aS,12aS,14aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H50O3/c1-19-20(32)8-9-21-26(19,4)11-10-22-27(21,5)13-14-28(6)23-16-25(2,3)12-15-30(23,18-31)24(33)17-29(22,28)7/h19,21-24,31,33H,8-18H2,1-7H3/t19-,21+,22-,23-,24+,26+,27-,28-,29+,30+/m0/s1 |

Clave InChI |

ZGPGTQGECMDFNI-OJEITCFUSA-N |

SMILES isomérico |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)C)C |

SMILES canónico |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole](/img/structure/B1249181.png)